2-Bromo-5-(cyclopentylmethoxy)benzoic acid
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Overview
Description
2-Bromo-5-(cyclopentylmethoxy)benzoic acid is an organic compound with the molecular formula C13H15BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the hydrogen atom at the 5-position is replaced by a cyclopentylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopentylmethoxy)benzoic acid typically involves the bromination of 5-(cyclopentylmethoxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopentylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclopentylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used for reduction.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoic acids.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include the corresponding hydrogenated benzoic acid derivatives.
Scientific Research Applications
2-Bromo-5-(cyclopentylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopentylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylmethoxy group contribute to its reactivity and binding affinity to biological molecules. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
2-Bromo-4,5-dimethoxybenzoic acid: Contains two methoxy groups at the 4 and 5 positions.
5-Bromosalicylaldehyde: Contains an aldehyde group at the 1 position and a bromine atom at the 5 position.
Uniqueness
2-Bromo-5-(cyclopentylmethoxy)benzoic acid is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-(cyclopentylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-12-6-5-10(7-11(12)13(15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOMKHMLSQQZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC(=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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